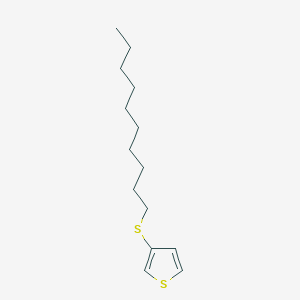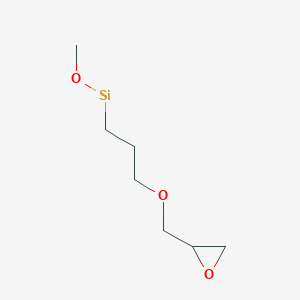
Propanedioic acid, oxo-, bis(2-methylpropyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, oxo-, bis(2-methylpropyl) ester, also known as mesoxalic acid diisobutyl ester, is an organic compound with the molecular formula C₁₁H₁₈O₅ and a molecular weight of 230.2576 g/mol . This compound is characterized by its ester functional groups and is commonly used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, oxo-, bis(2-methylpropyl) ester typically involves the esterification of mesoxalic acid with isobutyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, oxo-, bis(2-methylpropyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield mesoxalic acid and isobutyl alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Mesoxalic acid and isobutyl alcohol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, oxo-, bis(2-methylpropyl) ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of propanedioic acid, oxo-, bis(2-methylpropyl) ester involves its interaction with specific molecular targets and pathways. The ester functional groups can undergo hydrolysis, oxidation, and reduction reactions, leading to the formation of various products that exert biological and chemical effects . The compound’s reactivity is influenced by the presence of electron-withdrawing and electron-donating groups, which modulate its chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malonic acid: A dicarboxylic acid with similar reactivity but different ester derivatives.
Diethyl malonate: An ester of malonic acid commonly used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid with applications in chemical research.
Uniqueness
Propanedioic acid, oxo-, bis(2-methylpropyl) ester is unique due to its specific ester functional groups and the presence of isobutyl moieties. These structural features confer distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
92778-43-3 |
|---|---|
Molekularformel |
C11H18O5 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
bis(2-methylpropyl) 2-oxopropanedioate |
InChI |
InChI=1S/C11H18O5/c1-7(2)5-15-10(13)9(12)11(14)16-6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
KTQZIUYTZLTGJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)C(=O)C(=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





phosphanium bromide](/img/structure/B14369441.png)



![2-[(Benzenesulfonyl)methyl]-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl](/img/structure/B14369454.png)
![2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide](/img/structure/B14369468.png)



![1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one](/img/structure/B14369493.png)

